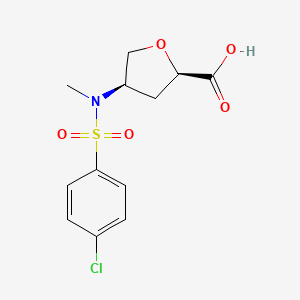
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound characterized by its tetrahydrofuran ring and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydrofuran derivative with 4-chloro-N-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may have applications in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, which could be a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxylic acid: Contains the tetrahydrofuran ring but lacks the sulfonamide group.
N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the chloro and tetrahydrofuran components.
Uniqueness
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is unique due to the combination of its tetrahydrofuran ring, sulfonamide group, and chloro substituent. This unique structure may confer specific properties and reactivity that are not observed in the similar compounds listed above.
属性
分子式 |
C12H14ClNO5S |
|---|---|
分子量 |
319.76 g/mol |
IUPAC 名称 |
(2R,4R)-4-[(4-chlorophenyl)sulfonyl-methylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO5S/c1-14(9-6-11(12(15)16)19-7-9)20(17,18)10-4-2-8(13)3-5-10/h2-5,9,11H,6-7H2,1H3,(H,15,16)/t9-,11-/m1/s1 |
InChI 键 |
BNDODUJKBZUSHP-MWLCHTKSSA-N |
手性 SMILES |
CN([C@@H]1C[C@@H](OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C1CC(OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















